molecular formula C40H78O4 B13731737 Tetramethylene distearate CAS No. 33587-21-2

Tetramethylene distearate

Cat. No.: B13731737
CAS No.: 33587-21-2
M. Wt: 623.0 g/mol
InChI Key: SCSIKTWVGSGLCV-UHFFFAOYSA-N
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Description

Tetramethylene distearate, also known by its IUPAC name 4-octadecanoyloxybutyl octadecanoate, is a chemical compound with the molecular formula C₄₀H₇₈O₄ and a molecular weight of 623.04 g/mol . It is an ester derived from octadecanoic acid (stearic acid) and 1,4-butanediol. This compound is primarily used in industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylene distearate is synthesized through the esterification reaction between stearic acid and 1,4-butanediol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethylene distearate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield stearic acid and 1,4-butanediol.

    Oxidation: Under oxidative conditions, the ester bonds in this compound can be cleaved to form carboxylic acids and other oxidation products.

    Reduction: Although less common, reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products Formed:

    Hydrolysis: Stearic acid and 1,4-butanediol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols.

Scientific Research Applications

Tetramethylene distearate has several applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in controlled drug release systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of tetramethylene distearate primarily involves its role as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biodegradability and biocompatibility. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or material science .

Comparison with Similar Compounds

    Tetramethylene dipalmitate: Similar structure but derived from palmitic acid instead of stearic acid.

    Tetramethylene dioleate: Derived from oleic acid, featuring unsaturated fatty acid chains.

    Tetramethylene dibehenate: Derived from behenic acid, featuring longer fatty acid chains.

Uniqueness: Tetramethylene distearate is unique due to its specific fatty acid composition (stearic acid) and its applications in various fields. Its biocompatibility and biodegradability make it particularly valuable in medical and biological research .

Properties

CAS No.

33587-21-2

Molecular Formula

C40H78O4

Molecular Weight

623.0 g/mol

IUPAC Name

4-octadecanoyloxybutyl octadecanoate

InChI

InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39(41)43-37-33-34-38-44-40(42)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

SCSIKTWVGSGLCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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